

physical and chemical properties of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Cat. No.:	B065459

[Get Quote](#)

An In-depth Technical Guide to **Tris[3,5-bis(trifluoromethyl)phenyl]phosphine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tris[3,5-bis(trifluoromethyl)phenyl]phosphine**. It includes a summary of its quantitative data, a detailed experimental protocol for its synthesis, and visualizations of its synthetic workflow and role in catalysis.

Physical and Chemical Properties

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is a highly specialized organophosphorus compound recognized for its unique electronic properties and stability.^[1] The presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom makes it a powerful ligand in coordination chemistry and a catalyst in various organic transformations.^[1] The strong electron-withdrawing nature of the trifluoromethyl groups significantly enhances its reactivity.^[1]

Physical Properties

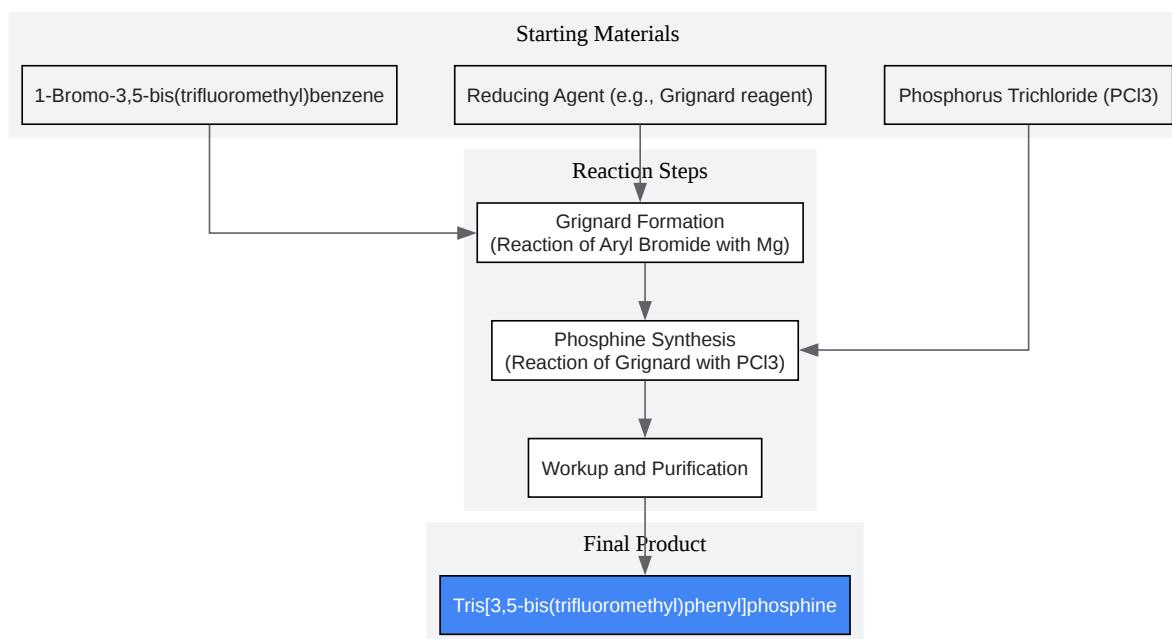
The key physical properties of **Tris[3,5-bis(trifluoromethyl)phenyl]phosphine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₉ F ₁₈ P	[1] [2] [3]
Molecular Weight	670.27 g/mol	
Appearance	White to light yellow or pale cream to brown powder or crystals	[1] [3]
Melting Point	94 - 107 °C	[1] [3]
Boiling Point	128-130 °C at 0.5 mmHg	[1] [4]
Solubility	Insoluble in water. [4] Noted to have enhanced solubility in other solvents.	[4]
CAS Number	175136-62-6	[1] [3]

Chemical Properties and Reactivity

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine's chemical behavior is largely dictated by the electron-deficient nature of the aromatic rings. This property makes it a valuable component in catalysis, where it can stabilize reactive intermediates and improve reaction selectivity and yield.[\[1\]](#)

It is widely used as a ligand in various transition-metal catalyzed reactions, including:

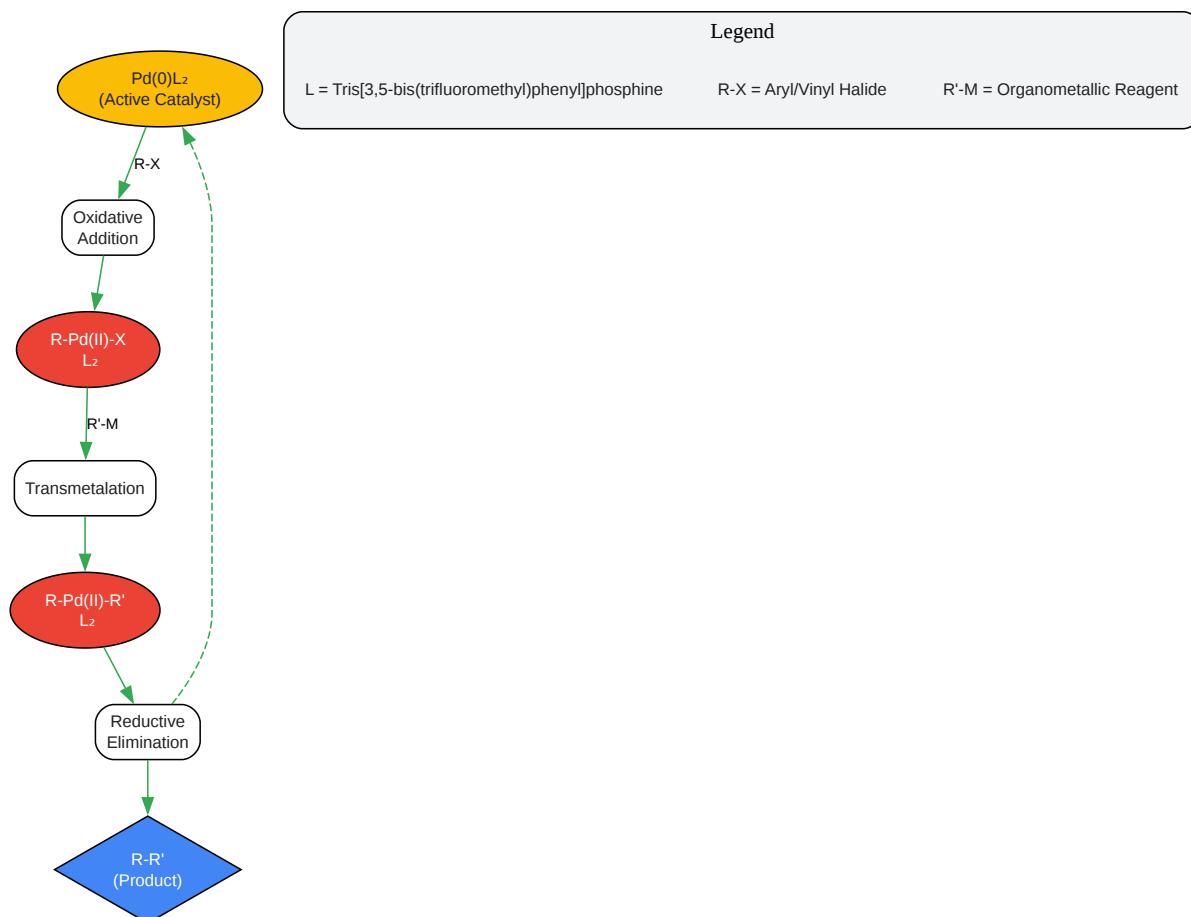

- Buchwald-Hartwig Cross-Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling

- Suzuki-Miyaura Coupling

The compound should be stored under an inert gas like nitrogen, at temperatures ranging from room temperature to as low as 10-25°C, to ensure its stability.[\[1\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Tris[3,5-bis(trifluoromethyl)phenyl]phosphine** was not found in the immediate search results, a representative synthesis of a structurally similar secondary phosphine, Bis[3,5-bis(trifluoromethyl)phenyl]phosphine, is available from Organic Syntheses.[\[5\]](#) The general principles of this synthesis, involving the reaction of an aryl halide with a phosphine source, can be conceptually applied. A generalized synthetic workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Tris[3,5-bis(trifluoromethyl)phenyl]phosphine**.

Role in Catalysis

As mentioned, a primary application of this phosphine is as a ligand in palladium-catalyzed cross-coupling reactions. The phosphine ligand coordinates to the palladium center, influencing its catalytic activity and selectivity. A simplified representation of a generic cross-coupling cycle is shown below.

[Click to download full resolution via product page](#)

Caption: A generic catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Safety and Handling

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is associated with certain hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[2\]](#) Therefore, appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated place, and the container kept tightly closed.

Applications

Beyond its primary role in catalysis, this compound is also utilized in materials science for the development of advanced materials, including polymers and coatings that require enhanced thermal stability and chemical resistance.[\[1\]](#) Its ability to stabilize reactive intermediates also makes it valuable in the synthesis of pharmaceuticals and agrochemicals, leading to more efficient production processes.[\[1\]](#) Furthermore, it has applications in environmental chemistry, where it aids in developing methods for pollutant removal.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | C24H9F18P | CID 2778032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, 94% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [physical and chemical properties of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065459#physical-and-chemical-properties-of-tris-3-5-bis-trifluoromethyl-phenyl-phosphine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com